molecular formula C13H8ClN3O2 B12902440 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 160911-34-2

6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B12902440
CAS No.: 160911-34-2
M. Wt: 273.67 g/mol
InChI Key: ONMSYWVAOQYZEG-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a unique imidazo[1,2-b]pyridazine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with chlorinating agents to introduce the chlorine atom at the 6-position. The carboxylic acid group can be introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development efforts.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

160911-34-2

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-9-6-7-10-15-11(8-4-2-1-3-5-8)12(13(18)19)17(10)16-9/h1-7H,(H,18,19)

InChI Key

ONMSYWVAOQYZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C(=O)O

Origin of Product

United States

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